1,4-Dichloroanthracene
CAS No.: 66259-12-9
Cat. No.: VC16080751
Molecular Formula: C14H8Cl2
Molecular Weight: 247.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66259-12-9 |
|---|---|
| Molecular Formula | C14H8Cl2 |
| Molecular Weight | 247.1 g/mol |
| IUPAC Name | 1,4-dichloroanthracene |
| Standard InChI | InChI=1S/C14H8Cl2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H |
| Standard InChI Key | QGFHQIHSEPNVKV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl |
Introduction
Structural and Molecular Characteristics
1,4-Dichloroanthracene features a planar anthracene core with chlorine atoms substituted at the first and fourth carbon positions (Figure 1). Its molecular formula, C₁₄H₈Cl₂, corresponds to a molecular weight of 247.12 g/mol . The compound’s SMILES notation (C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl) and InChIKey (QGFHQIHSEPNVKV-UHFFFAOYSA-N) provide unambiguous representations of its structure . Quantum chemical calculations predict a collision cross-section (CCS) of 147.4 Ų for the [M+H]+ adduct, which is critical for its identification via ion mobility spectrometry .
Synthesis and Production Methods
Chlorination of Anthracene
The direct chlorination of anthracene using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids (e.g., AlCl₃) is a common route to synthesize 1,4-dichloroanthracene . A patented method optimized this process by employing chlorobenzene as a solvent, which enhances reaction efficiency and reduces energy consumption . Key steps include:
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Dissolving anthracene in chlorobenzene at 30–132°C.
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Dropwise addition of SO₂Cl₂ at 45–60°C, followed by heating to 95°C for 0.5 hours.
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Neutralization with aqueous base (pH 8–11) and isolation via steam distillation .
This method achieves yields exceeding 60% while minimizing wastewater salinity, facilitating downstream biological treatment .
Alternative Pathways
1,4-Dichloroanthracene can also be synthesized via Friedel-Crafts alkylation using p-dichlorobenzene and phthalic anhydride, though this route is less efficient due to competing isomer formation . Recent advances leverage computational chemistry to predict regioselectivity in chlorination reactions. For example, density functional theory (DFT) studies on analogous 1,8-dichloroanthracene reveal that chlorine substituents direct electrophilic attack to specific positions, informing synthetic strategies for 1,4-derivatives .
Physicochemical Properties
Thermal and Solubility Profiles
While experimental data for 1,4-dichloroanthracene remain limited, extrapolations from related compounds suggest:
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Melting Point: ~180–190°C (comparable to 1,4-dichloroanthraquinone) .
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Boiling Point: Estimated at 455±45°C under reduced pressure .
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Solubility: Poor in polar solvents (e.g., water, ethanol) but soluble in chlorobenzene and pyridine .
Spectroscopic and Analytical Data
Mass Spectrometry: Predicted m/z values for adducts include [M+H]+ at 247.00758 and [M+Na]+ at 268.98952 .
NMR Spectroscopy: Bridgehead protons in chloroanthracene derivatives exhibit distinct deshielding effects (δ 4.42–5.48 ppm), enabling structural elucidation .
Table 1: Predicted Collision Cross-Section (CCS) Values for 1,4-Dichloroanthracene Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 247.0076 | 147.4 |
| [M+Na]+ | 268.9895 | 167.8 |
| [M+NH₄]+ | 264.0341 | 159.9 |
Chemical Reactivity and Applications
Diels-Alder Reactions
1,4-Dichloroanthracene participates as a diene in Diels-Alder cycloadditions, forming fused polycyclic compounds. DFT studies on 1,8-dichloroanthracene demonstrate that chlorine substituents increase the diene’s nucleophilicity (N = 3.5231 eV), favoring anti adducts due to large-large FMO interactions . These reactions are pivotal in synthesizing anthraquinone dyes and pharmaceutical intermediates .
Industrial Applications
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Dye Manufacturing: 1,4-Dichloroanthracene serves as a precursor to vat dyes (e.g., Vat Brown BR), which exhibit excellent lightfastness on textiles .
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Polymer Additives: Chlorinated anthracenes enhance the thermal stability of polyolefins, though their use is limited by environmental regulations .
Future Directions
Advances in computational chemistry and green solvents (e.g., ionic liquids) promise to optimize the synthesis and application of 1,4-dichloroanthracene. Further studies are needed to elucidate its toxicological profile and catalytic potential in asymmetric synthesis.
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